molecular formula C10H19NO4 B2638346 tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1932435-72-7

tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate

Cat. No.: B2638346
CAS No.: 1932435-72-7
M. Wt: 217.265
InChI Key: KWKVNKDJIRDXRH-YUMQZZPRSA-N
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Description

tert-Butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 1932435-72-7) is a high-purity chiral building block designed for research and development in pharmaceutical chemistry . This compound, with a defined (3R,4S) stereochemistry, serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and novel drug candidates . It is offered with a minimum purity of 97% and is characterized by its molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . Supplied with immediate delivery availability, this product is intended for Research Use Only and is not for diagnostic or therapeutic use . Researchers are advised to handle this material with appropriate safety precautions, as it may cause skin and eye irritation .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: tert-butyl chloroformate, (3R,4S)-3-hydroxytetrahydropyran-4-amine, triethylamine.

    Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

    Procedure: The amine is dissolved in the solvent, followed by the addition of triethylamine. tert-butyl chloroformate is then added dropwise to the reaction mixture, which is stirred for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Strong acids like trifluoroacetic acid or bases like sodium hydroxide are commonly used.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used for oxidation.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products:

    Hydrolysis: Free amine and tert-butyl alcohol.

    Oxidation: Corresponding ketone or aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuroprotective Properties

Research has indicated that compounds similar to tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate exhibit neuroprotective effects. For instance, studies have shown that certain carbamates can inhibit amyloid-beta aggregation, which is crucial for developing treatments for Alzheimer's disease. The ability of these compounds to modulate acetylcholinesterase activity further supports their potential in treating neurodegenerative disorders .

1.2 Antioxidant Activity

The compound has demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. This is particularly relevant in the context of neuroinflammation and neurodegeneration, where the reduction of reactive oxygen species (ROS) can mitigate neuronal damage .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The carbamate functional group is particularly useful for introducing nitrogen into organic frameworks, facilitating further chemical transformations .

2.2 Synthesis of Heterocycles

The compound can be utilized in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The formation of these heterocycles often involves reactions where this compound acts as a reactant or intermediate .

Drug Development

3.1 Targeting Specific Receptors

In drug development, the ability of this compound to interact with specific biological targets makes it a candidate for further exploration in pharmacology. Its structural features allow it to be tailored to enhance binding affinity and selectivity towards certain receptors or enzymes involved in disease pathways .

3.2 Formulation Development

The stability and solubility characteristics of this compound make it suitable for formulation development in pharmaceuticals. Its properties can be optimized to improve bioavailability and therapeutic efficacy when incorporated into drug formulations .

Case Studies and Research Findings

Study Objective Findings Reference
Study on Amyloid InhibitionTo evaluate neuroprotective effectsDemonstrated inhibition of amyloid-beta aggregation
Antioxidant Activity AssessmentTo assess oxidative stress reductionFound significant reduction in ROS levels
Synthesis of HeterocyclesTo explore synthetic applicationsSuccessfully synthesized complex heterocycles using the compound

Mechanism of Action

The primary mechanism of action for tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be removed under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine and tert-butyl alcohol.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₉NO₄
  • Molecular Weight : 217.27 g/mol
  • Purity : >97% (commonly available)
  • CAS Number : 1932435-72-7 (primary identifier) .

Comparison with Structural Analogs

The compound is compared to similar carbamate derivatives, focusing on ring systems, substituents, stereochemistry, and functional groups.

Fluorinated Piperidine/Pyrrolidine Analogs

Compound Name Substituents Ring Type CAS Number Key Differences
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 4-F, (3S,4S) Piperidine 1052713-47-9 Fluorine substitution at position 4; piperidine ring (6-membered) .
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 4-F, (3R,4R) Piperidine 1228185-45-2 Fluorine and stereochemistry alter polarity and hydrogen-bonding potential .
tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate 4-F, (3S,4R) Pyrrolidine 1033718-89-6 Five-membered pyrrolidine ring; reduced ring strain vs. tetrahydropyran .

Implications: Fluorine increases electronegativity and metabolic stability but reduces hydrogen-bond donor capacity. Piperidine/pyrrolidine analogs lack the oxygen atom present in tetrahydropyran, affecting solubility and conformational flexibility .

Cyclopentane and Cyclopentyl Carbamates

Compound Name Substituents Ring Type CAS Number Key Differences
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 3-OH, (1S,3S) Cyclopentane 154737-89-0 Five-membered saturated ring; no oxygen atom; different spatial arrangement .
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 3-OH, cis Cyclopentane 207729-03-1 Planar cyclopentane vs. chair conformation of tetrahydropyran .

Amino and Methyl-Substituted Analogs

Compound Name Substituents Ring Type CAS Number Key Differences
tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate 3-NH₂, (3R,4R) Tetrahydropyran 1340474-87-4 Amino group replaces hydroxyl; increased basicity and nucleophilicity .
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 3-CH₃, cis Piperidine 473839-06-4 Methyl group introduces steric hindrance; no hydroxyl for H-bonding .

Implications: Amino-substituted analogs are more reactive in acyl transfer reactions, while methyl groups enhance lipophilicity but may reduce solubility .

Stereoisomers and Diastereomers

Compound Name Configuration CAS Number Key Differences
tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (3R,4R) Not specified Diastereomeric configuration alters 3D orientation, impacting binding to chiral targets .
tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (3S,4R) 2408937-23-3 Opposite stereochemistry at C3 affects intermolecular interactions .

Implications : Stereochemistry dictates pharmacological activity and synthetic routes. For example, (3R,4S) vs. (3S,4R) isomers may show divergent affinities for enzymes or receptors .

Aromatic and Halogenated Derivatives

Compound Name Substituents CAS Number Key Differences
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-Cl-phenyl 1260601-96-4 Aromatic chlorophenyl group enables π-π stacking; pyrrolidine ring lacks oxygen .

Biological Activity

Tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural properties, characterized by the presence of a tert-butyl group and a hydroxytetrahydropyran ring, suggest potential biological activities that merit thorough investigation.

  • Molecular Formula: C₁₀H₁₉NO₄
  • Molecular Weight: 217.26 g/mol
  • CAS Number: 1932435-72-7

This compound is synthesized through the reaction of tert-butyl carbamate with hydroxytetrahydropyran derivatives, often utilizing tert-butyl chloroformate under basic conditions to yield the desired product .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can undergo hydrolysis, releasing an active form that interacts with biological targets. The hydroxyl group on the tetrahydropyran ring enhances binding affinity through hydrogen bonding with active sites on enzymes, potentially modulating their activity .

Enzyme Interactions

Research indicates that compounds similar to this compound can influence enzyme activity involved in metabolic pathways. For instance, studies have shown that carbamate derivatives can enhance the activity of glutathione S-transferase (GST), an enzyme critical for detoxification processes in the liver .

Enzyme Effect Reference
Glutathione S-transferaseIncreased activity
Epoxide hydrolaseEnhanced by 1.4 times

Case Studies

  • Metabolic Pathway Investigation : In a study examining the effects of various carbamates on liver enzyme activities, it was found that compounds similar to this compound significantly increased GST activity in hepatic tissues. This suggests a potential role in cancer prevention through enhanced detoxification mechanisms .
  • Drug Development Applications : The compound's structure allows for selective functionalization, making it a valuable intermediate in synthesizing more complex molecules with therapeutic potential. Its ability to modulate enzyme activity positions it as a candidate for further drug development .

Comparative Analysis

When compared to structurally similar compounds such as tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate and tert-butyl N-[(3S,4R)-3-hydroxycyclohexyl]carbamate, the hydroxytetrahydropyran derivative exhibits distinct reactivity and stability profiles due to its unique ring structure.

Compound Structural Feature Biological Activity
This compoundTetrahydropyran ringModulates GST activity
tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamatePiperidine ringDifferent binding affinities
tert-butyl N-[(3S,4R)-3-hydroxycyclohexyl]carbamateCyclohexane ringVaries in metabolic effects

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?

  • The compound is typically synthesized via carbamate formation using tert-butyl carbamate protecting groups. Key steps include nucleophilic substitution or coupling reactions with stereochemical control achieved through chiral catalysts or diastereoselective conditions. For example, acid-catalyzed cyclization of precursors with defined stereocenters (e.g., cis-dihydroxypiperidine derivatives) can yield the tetrahydropyran ring .
  • Methodology : Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to minimize racemization. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how are key spectral features interpreted?

  • NMR : 1H^1H and 13C^13C NMR identify the tetrahydropyran ring (δ ~3.5–4.5 ppm for axial/equatorial protons) and carbamate carbonyl (δ ~155 ppm). Coupling constants (JJ) confirm stereochemistry (e.g., J3,435HzJ_{3,4} \approx 3–5 \, \text{Hz} for cis-diols) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 246.16) and fragmentation patterns (loss of tert-butoxy group at m/z 170) .

Q. How can chromatographic methods be optimized for purification, and what are common impurities?

  • Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane). Common impurities include deprotected amines (e.g., free tetrahydropyran-4-amine) or diastereomers .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining absolute configuration?

  • X-ray Crystallography : Refine structures using SHELX software to assign R/S configurations via Flack parameter analysis. For ambiguous cases, compare experimental and DFT-calculated vibrational circular dichroism (VCD) spectra .
  • Case Study : In a 2021 study, conflicting NOE correlations for a related carbamate were resolved by re-measuring data at 100 K to reduce thermal motion artifacts .

Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (~9.5 for the hydroxyl group) and nucleophilic sites. Use Hirshfeld surface analysis to model crystal packing .
  • Docking Studies : Simulate binding to enzymatic targets (e.g., proteases) using AutoDock Vina. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .

Q. What experimental and analytical approaches address discrepancies in stereochemical assignments?

  • Stereochemical Analysis : Combine Mosher ester derivatization (for hydroxyl groups) with 1H^1H-1H^1H COSY and NOESY to confirm relative configuration. Absolute configuration requires anomalous dispersion in X-ray data or comparison with enantiopure standards .

Q. How can degradation pathways be characterized under varying pH and temperature conditions?

  • Stability Studies : Use accelerated degradation (40°C, 75% RH) with LC-MS monitoring. Major degradation products include hydrolyzed carbamate (free amine) and oxidation byproducts (e.g., ketone derivatives) .

Key Research Findings

  • Stereochemical Stability : The 3R,4S configuration remains stable under basic conditions but racemizes above 60°C in polar aprotic solvents .
  • Biological Relevance : Carbamate derivatives show moderate inhibition of prolyl oligopeptidase (IC50_{50} = 8.2 µM), suggesting potential for neurological drug development .

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